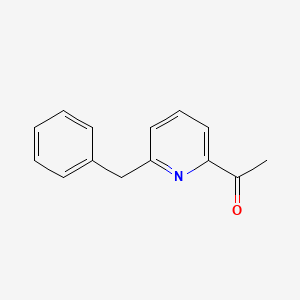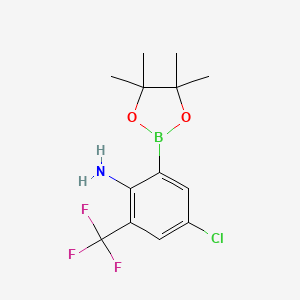
4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and a dioxaborolane moiety attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline, trifluoromethylboronic acid, and pinacol.
Formation of Boronic Ester: The reaction between trifluoromethylboronic acid and pinacol in the presence of a catalyst such as palladium acetate and a base like potassium carbonate leads to the formation of the boronic ester.
Coupling Reaction: The boronic ester is then coupled with 4-chloroaniline using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline moiety can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups.
Oxidation Reactions: Products include nitroanilines and nitrosoanilines.
Reduction Reactions: Products include aminoboronic esters and hydroxyboronic esters.
Aplicaciones Científicas De Investigación
4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the development of advanced materials such as polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline involves its ability to interact with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The chloro and trifluoromethyl groups can enhance the compound’s lipophilicity and binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C13H16BClF3NO2 |
|---|---|
Peso molecular |
321.53 g/mol |
Nombre IUPAC |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H16BClF3NO2/c1-11(2)12(3,4)21-14(20-11)9-6-7(15)5-8(10(9)19)13(16,17)18/h5-6H,19H2,1-4H3 |
Clave InChI |
YUKPGABOOMMCFW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)
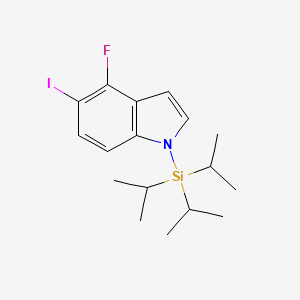
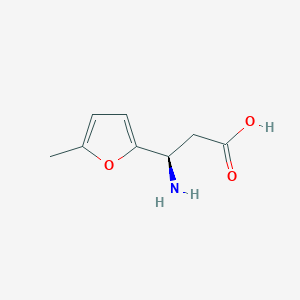
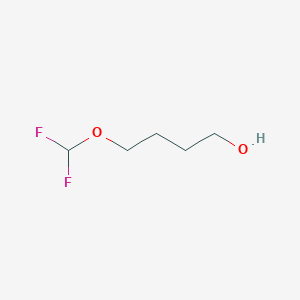
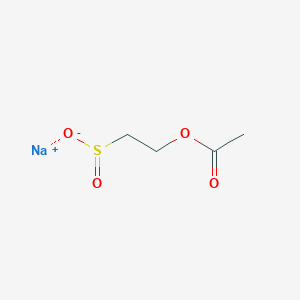
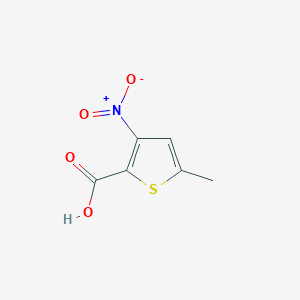
![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
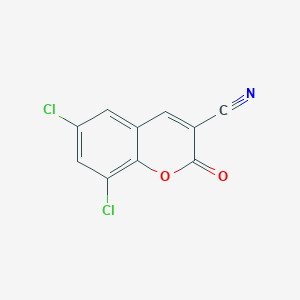
![methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15234041.png)

![4-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-11-octadecoxycarbonyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15234053.png)
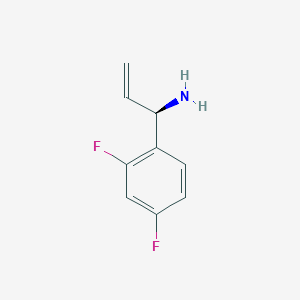
![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15234059.png)
